molecular formula C4H8O2<br>C2H5COOCH3<br>C4H8O2 B153301 Methyl propionate CAS No. 554-12-1

Methyl propionate

Cat. No.: B153301
CAS No.: 554-12-1
M. Wt: 88.11 g/mol
InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Description

Methyl propionate, also known as methyl propanoate, is an organic compound with the molecular formula CH₃CH₂CO₂CH₃. It is a colorless liquid characterized by a fruity, rum-like odor. This compound is commonly used as a solvent and in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl propionate can be synthesized through the esterification of propionic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: Industrially, this compound is produced via carboalkoxylation. This process involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst, such as nickel carbonyl or palladium(0) complexes . The reaction can be represented as follows: [ \text{C}_2\text{H}_4 + \text{CO} + \text{MeOH} \rightarrow \text{MeO}_2\text{CCH}_2\text{CH}_3 ]

Chemical Reactions Analysis

Types of Reactions: Methyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Methyl propionate is utilized extensively as a chemical intermediate in the synthesis of various compounds. Its role in esterification and transesterification reactions allows for the production of other valuable chemicals. Notably, it is a precursor for methyl methacrylate (MMA), which is essential in manufacturing polymethyl methacrylate (p-MMA), a widely used polymer in glass and medical devices .

Table 1: Key Chemical Reactions Involving this compound

Reaction TypeProductApplication
EsterificationMethyl MethacrylateProduction of acrylic plastics
TransesterificationVarious EstersSynthesis of pharmaceuticals
HydrodeoxygenationHydrocarbon FuelsGreen fuel production

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate for synthesizing various drugs. It has been identified in the synthesis of antifungal agents and anti-inflammatory drugs. For instance, it has been appended to classical drug templates to enhance efficacy .

Case Study: Drug Development

A study highlighted the use of this compound in developing β-adrenergic receptor antagonists, demonstrating its utility in medicinal chemistry for creating potent nonpeptide drugs .

Agricultural Uses

This compound is also found in the formulation of certain pesticides and herbicides. Its properties allow it to act effectively as a solvent for active ingredients, enhancing their efficacy and stability .

Flavoring and Fragrance Industry

The compound's sweet, fruity aroma makes it valuable in the food industry for creating artificial flavors and fragrances. It is commonly used to enhance the taste of candies, beverages, and perfumes due to its pineapple-like scent .

Table 2: Applications in Flavoring

Product TypeUsage
CandiesFlavor enhancer
BeveragesAroma component
PerfumesFragrance ingredient

Environmental Impact and Production Methods

Recent studies have focused on more sustainable production methods for this compound. The supercritical CO₂ process has been shown to significantly reduce greenhouse gas emissions compared to traditional methods. This innovative approach not only enhances yield but also minimizes environmental impact .

Table 3: Comparison of Production Methods

MethodCO₂ Emission ImpactYield (%)
Lucite Alpha ProcessHigh90
Supercritical CO₂ ProcessNegative (reduction)Improved yield

Mechanism of Action

The mechanism of action of methyl propionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to produce methanol and propionic acid. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding alcohols and acids .

Comparison with Similar Compounds

Methyl propionate can be compared with other esters such as:

Uniqueness: this compound is unique due to its specific combination of properties, such as its fruity odor and its use as a solvent and precursor in various chemical syntheses .

Biological Activity

Methyl propionate (MP) is an ester derived from propionic acid and methanol. Its biological activity has garnered interest due to its potential applications in various fields, including agriculture, medicine, and environmental science. This article explores the biological properties of this compound, emphasizing its effects on plant growth, microbial interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C₄H₈O₂
  • Molecular Weight : 88.11 g/mol
  • Appearance : Colorless liquid with a fruity odor
  • Boiling Point : Approximately 104 °C

Biological Activity Overview

This compound exhibits various biological activities that can influence plant growth and microbial behavior. Key areas of research include:

  • Plant Growth Regulation
  • Microbial Interactions
  • Potential Therapeutic Applications

1. Plant Growth Regulation

Research indicates that this compound can act as a growth regulator in plants. A study demonstrated that exposure to this compound enhances lateral root formation while inhibiting primary root elongation in certain plant species. This effect is mediated through auxin metabolism and signaling pathways.

  • Case Study : In a controlled experiment involving Arabidopsis thaliana, treatment with this compound at concentrations of 40 μM and 80 μM resulted in significant changes in root morphology. The primary root (PR) length was reduced, while lateral root formation was increased, suggesting a shift in resource allocation towards lateral root development .
Treatment Concentration (μM)Primary Root Length (mm)Lateral Root Count
Control25.05
4018.510
8015.012

2. Microbial Interactions

This compound also plays a role in microbial ecology, particularly as a root exudate influencing soil microbial communities. Its presence can attract beneficial microorganisms that enhance nutrient uptake and promote plant health.

  • Research Finding : A study identified this compound as a key compound exuded by plant roots that stimulates the growth of specific beneficial bacteria, enhancing their ability to fix nitrogen and improve soil fertility .

3. Potential Therapeutic Applications

The therapeutic potential of this compound has been explored in various contexts, including its use as a solvent or carrier for drug delivery systems. Its low toxicity profile makes it an attractive candidate for pharmaceutical applications.

  • Research Insight : Investigations into the use of this compound in drug formulations have shown promising results regarding its ability to enhance the solubility and bioavailability of poorly soluble drugs .

Environmental Impact

The production methods for this compound have been evaluated for their environmental sustainability. Recent studies highlight the benefits of using supercritical CO₂ processes for synthesizing this compound, which significantly reduces greenhouse gas emissions compared to traditional methods.

Production MethodCO₂ Emissions (g CO₂/kg MP)Environmental Rating
Traditional Process150Poor
Supercritical CO₂ Process-30Excellent

Q & A

Basic Research Questions

Q. How is microwave spectroscopy applied to determine the rotational dynamics and structural parameters of methyl propionate?

Microwave spectroscopy involves broadband scans (e.g., 9.5–12.0 GHz) to identify rotational transitions, followed by high-resolution measurements to resolve torsional splittings caused by internal methyl group rotations. Computational tools like XIAM (Combined Axis Method) and BELGI-Cs-2tops (rho-axis method) are used to fit rotational constants, centrifugal distortion terms, and internal rotation barriers. These codes account for torsional-rotational coupling and symmetry considerations, achieving root-mean-square (rms) deviations close to experimental accuracy (~3–4 kHz) .

Q. What computational methods reliably predict this compound’s conformers and rotational barriers?

The MP2/6-311++G(d,p) level of theory accurately identifies conformers (e.g., trans-Cs and trans-C1) and calculates potential energy surfaces for methyl group rotations. Density functional theory (DFT) with the B3LYP functional supplements these results. Barriers to internal rotation (e.g., 429 cm⁻¹ for methoxy methyl and 820 cm⁻¹ for propionyl methyl) are derived from Fourier coefficients of torsional potentials, validated against microwave data .

Q. Why is only the trans-Cs conformer observed in molecular beam experiments?

Quantum chemical calculations (MP2/6-311++G(d,p)) show the trans-C1 conformer is 2.1 kJ/mol higher in energy than trans-Cs. At beam temperatures (~10 K), Boltzmann factors render trans-C1 populations negligible (~10⁻¹¹). Rapid interconversion during nozzle expansion further ensures only trans-Cs is detected .

Q. How are isotopic variants (e.g., ¹³C) accounted for in spectral analysis?

Low-intensity spectral lines are attributed to ¹³C isotopologues, with four possible carbon positions. High-intensity lines from the dominant trans-Cs conformer are prioritized for assignment. Isotopic shifts are modeled using rigid rotor predictions and torsional coupling parameters .

Advanced Research Questions

Q. How can discrepancies between quantum-chemical and experimental internal rotation barriers be resolved?

Computed barriers (e.g., 509 cm⁻¹ and 956 cm⁻¹ for methoxy and propionyl groups at MP2/6-311++G(d,p)) overestimate experimental values by ~16–18%. These errors arise from approximations in torsional potential parameterization and electron correlation effects. Calibration against microwave-derived barriers (e.g., 429 cm⁻¹ and 820 cm⁻¹) improves predictive accuracy .

Q. What challenges arise in analyzing spectra of molecules with two inequivalent methyl rotors?

High parameter correlation (e.g., between barrier heights V3V_{3}, rotation-torsion coupling terms q1q_1, r1r_1) complicates fitting. The BELGI-Cs-2tops code addresses this by fixing parameters for the higher-barrier rotor (propionyl methyl) based on structural data. Only torsional ground-state (vt=0v_t = 0) transitions are used to avoid overfitting .

Q. What methodological considerations are critical for catalytic synthesis of methyl methacrylate from this compound?

Aldol condensation with formaldehyde over Cs–P/γ-Al₂O₃ catalysts requires optimizing acid site density (via Fe modification) and reaction conditions (temperature, pressure). Kinetic studies focus on methanol dehydrogenation, formaldehyde condensation, and transesterification steps. Catalyst lifetime (>260 hours) is assessed through fixed-bed reactor trials .

Q. How do torsional splittings (A/E symmetry components) inform spectral assignments?

Methoxy methyl torsion splits transitions into A/E components, while propionyl methyl torsion further splits these into AA/AE/EA/EE/EE* sub-components. Local symmetry labels (e.g., AA↔A₁/A₂) correspond to permutation-inversion group G₁₈. XIAM predicts splittings (e.g., AA-EA: few MHz; AE-EE: ~kHz), guiding high-resolution measurements .

Properties

IUPAC Name

methyl propanoate
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InChI

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3
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InChI Key

RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID7027201
Record name Methyl propanoate
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour
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Boiling Point

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C
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Flash Point

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water
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Density

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5
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Color/Form

Colorless liq

CAS No.

554-12-1
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Melting Point

-125 °F (NTP, 1992), -87.5 °C, -88 °C
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Synthesis routes and methods I

Procedure details

In still another approach, an admixture of BF3 /methanol/methyl isobutyrate in a molar ratio of 1:1:0.5 was introduced to the top of a countercurrent stripping column while nitrogen was passed through the bottom of the column under atmospheric pressure at a temperature of 80° C. The effort to preferentially strip the BF3 was unsuccessful. Analysis showed that no BF3 was removed by this technique. Methyl propionate is produced from ethylene and BF3.CH3OH.
Name
BF3 methanol methyl isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 250 ml stainless steel, magnetically stirred autoclave was filled with 0.1 mmol palladium(II)acetate, 5 mmol bisphenyl(2-pyridyl)phosphine, 4 mmol p-toluenesulfonic acid, 40 ml (500 mmol) pyridine, 20 ml methanol and 5 g paraformaldehyde. Air was then evacuated from autoclave, and then carbon monoxide (30 bar) and ethene (20 bar) were added. The autoclave was then sealed and heated to a temperature of 110° C. After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn and analyzed by gas liquid chromatography. Two products were found; methoxymethylpropionate, which had been formed with a selectivity of 10%, and methylpropionate, which had been formed with a selectivity of 90%. The mean reaction rate was calculated to be 200 mol ethene/gram atom Pd/hour.
[Compound]
Name
stainless steel
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

3-(4-Hydroxy-phenyl)-(2S)-[4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (664 mg) was prepared starting from 4′-trifluoromethyl-biphenyl-4-carboxylic acid (532 mg, 2.0 mmol) and tyrosine methyl ester (462 mg, 2.0 mmol) according to general procedure A. The above compound (443 mg, 1.0 mmol) was treated with 1-fluoro-4-cyanobenzene (181 mg, 1.5 mmol) following general procedure B to give 3-[4-(4-cyano-phenoxy)-phenyl]-(2S)-[(4′-trifluoromethyl-biphenyl-4-carbonyl)-amino]-propionic acid methyl ester (360 mg). The ester was hydrolyzed following general procedure C to give the title compound (345 mg)
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step Two
[Compound]
Name
compound
Quantity
443 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl propionate
Methyl propionate
Methyl propionate
Methyl propionate
Methyl propionate

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